REACTION_SMILES
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[Br:1][C:2]([C:3](=[O:4])[N:5]([CH2:6][CH2:7][NH:8][C:9](=[O:10])[O:11][C:12]([CH3:13])([CH3:14])[CH3:15])[CH:16]1[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]1)([CH3:22])[CH3:23].[Cl:24][CH2:25][Cl:26].[F:27][C:28]([F:29])([F:30])[C:31]([OH:32])=[O:33]>>[Br:1][C:2]([C:3](=[O:4])[N:5]([CH2:6][CH2:7][NH2:8])[CH:16]1[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]1)([CH3:22])[CH3:23]
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Name
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CC(C)(C)OC(=O)NCCN(C(=O)C(C)(C)Br)C1CCCCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NCCN(C(=O)C(C)(C)Br)C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CC(C)(Br)C(=O)N(CCN)C1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |